![molecular formula C13H14ClNO2S B13918610 tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate: is an organic compound with the molecular formula C13H14ClNO2S. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate typically involves multi-step reactions. One common method includes the following steps :
Formation of the thienopyridine core: This is achieved through a C-H bond activation reaction between cyclic compounds.
Introduction of the chlorine atom: Chlorination of the thienopyridine ring is performed using reagents like thionyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Analyse Chemischer Reaktionen
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Electronics: Due to its high fluorescence quantum efficiency, it is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Biology: The compound serves as a probe in studying biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate can be compared with other thienopyridine derivatives, such as:
tert-Butyl ((6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)(2-methoxyethyl)carbamate: This compound has a similar core structure but different functional groups, leading to distinct chemical and biological properties.
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: Another related compound with a terpyridine core, used in coordination chemistry and catalysis.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer unique reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C13H14ClNO2S |
|---|---|
Molekulargewicht |
283.77 g/mol |
IUPAC-Name |
tert-butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C13H14ClNO2S/c1-13(2,3)17-10(16)6-8-7-18-12-9(14)4-5-15-11(8)12/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
KTKWEXKYAVBNCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1=CSC2=C(C=CN=C12)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


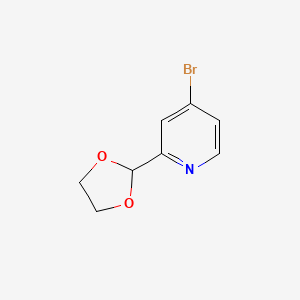
![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
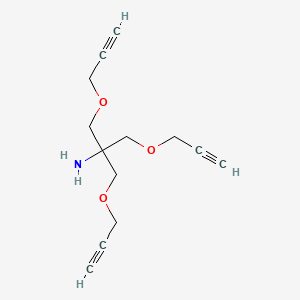
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
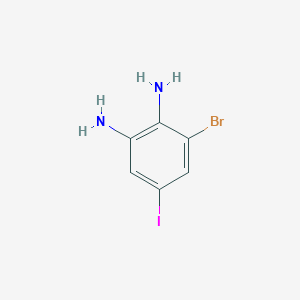
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
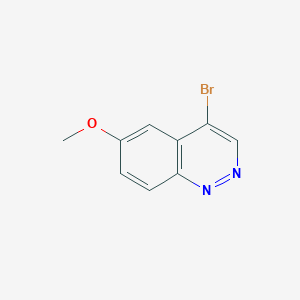
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
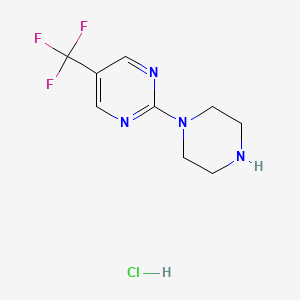
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)
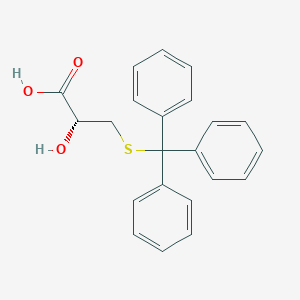
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
